N,N'-Ethylenebis(stearamide)

Description

Historical Context and Evolution of Research on N,N'-Ethylenebis(stearamide)

Initial research and application of N,N'-Ethylenebis(stearamide) centered on its function as a lubricant and processing aid in the plastics and rubber industries. Over the years, academic inquiry has broadened to explore its more nuanced roles in material science. The evolution of research has seen a shift from simply utilizing EBS for its bulk properties to investigating its interfacial effects and its influence on the microstructure and performance of advanced materials. This has been driven by the development of more sophisticated analytical techniques and a growing demand for high-performance, multifunctional materials.

Significance of N,N'-Ethylenebis(stearamide) in Contemporary Materials Science and Engineering

In contemporary materials science, EBS is recognized as a versatile additive that can significantly enhance the properties of polymers and composites. Its significance lies in its ability to act as a multifunctional agent, serving as an internal and external lubricant, a dispersing agent, a release agent, and an antistatic agent. wikipedia.orgatamankimya.com These functions contribute to improved processability, reduced energy consumption during manufacturing, and enhanced surface finish of final products. nanotrun.com Furthermore, research has demonstrated its role in modifying the crystallization behavior of polymers and improving the dispersion of nanofillers in composite materials. researchgate.netresearchgate.net

Overview of Key Research Domains for N,N'-Ethylenebis(stearamide)

The application of EBS spans several key research domains, primarily within the realm of polymer science and engineering.

Polymer Processing and Lubrication: A foundational area of research involves the use of EBS to reduce friction and improve the flow properties of various thermoplastics, such as polyvinyl chloride (PVC), polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polystyrene (PS). nanotrun.comatamanchemicals.com It acts as both an internal lubricant, reducing intermolecular friction between polymer chains, and an external lubricant, minimizing adhesion between the polymer melt and processing equipment. wikipedia.orgsmolecule.com

Nanocomposite Materials: A significant and growing area of research is the use of EBS in polymer nanocomposites. Studies have shown that EBS can improve the dispersion of nanofillers like organo-montmorillonite (OMMT) clay and halloysite (B83129) nanotubes (HNTs) within polymer matrices such as polyethylene terephthalate (B1205515) (PET) and polylactic acid (PLA). researchgate.netumons.ac.be This enhanced dispersion leads to notable improvements in the mechanical properties, such as impact strength and storage modulus, of the resulting nanocomposites. researchgate.net The amide groups in the EBS structure can interact with the surface of these nanoparticles, promoting better interfacial adhesion. scienceopen.com

Crystallization and Nucleation: Research has explored the role of EBS as a nucleating agent in semi-crystalline polymers like PLA. researchgate.net By providing sites for crystal growth, EBS can accelerate the crystallization rate and influence the size and number of spherulites, which in turn affects the mechanical and thermal properties of the polymer. researchgate.net

Surface Modification and Coatings: EBS is utilized in coatings and paints to improve surface properties. nanotrun.com It can enhance scratch resistance and provide a smoother surface finish. scienceopen.com Its water-resistant properties are also beneficial in protective coatings. greenchemintl.com

Other Industrial Applications: Beyond polymers, EBS finds application as a defoaming agent, a viscosity modifier in asphalt (B605645), and in powder metallurgy. atamankimya.comgreenchemintl.comchemicalbook.com

Current Research Challenges and Future Directions for N,N'-Ethylenebis(stearamide)

Despite its widespread use, there are ongoing research challenges and promising future directions for N,N'-Ethylenebis(stearamide).

Current Challenges:

Dispersion in Complex Systems: Achieving uniform dispersion of EBS in certain polymer systems can be challenging without optimized processing techniques. atamanchemicals.com

Compatibility Issues: In some polymer matrices, EBS may exhibit limited compatibility, which can necessitate the use of other additives or modifications to achieve the desired effect. atamanchemicals.com

Understanding Synergistic Effects: While it is known that EBS can have synergistic effects when used with other additives, a deeper fundamental understanding of these interactions is still an area of active research. nanotrun.com

Future Directions:

Bio-based Alternatives: A key area of future research is the development of bio-based alternatives to EBS to reduce reliance on petrochemical feedstocks. atamanchemicals.com

Nanostructured Additives: Investigating the use of EBS in conjunction with nanostructured additives and hybrid systems could lead to enhanced performance and efficiency. atamanchemicals.com

Advanced Dispersion Techniques: Exploring novel and more efficient dispersion methods will be crucial for maximizing the benefits of EBS in various applications. atamanchemicals.com

Emerging Applications: The potential for EBS-based composites in new and emerging fields such as 3D printing and biomedical materials presents an exciting avenue for future research. atamanchemicals.com

Detailed Research Findings

Recent academic studies have provided valuable insights into the specific effects of N,N'-Ethylenebis(stearamide) in various material systems. For instance, research on Poly(lactic acid)/halloysite nanotubes (PLA/HNTs) nanocomposites demonstrated that the addition of EBS improved the dispersion of HNTs and acted as a toughening agent for the PLA matrix. researchgate.net Another study on polyethylene terephthalate (PET)/organo-montmorillonite (OMMT) nanocomposites found that EBS was effective in improving the dispersibility and exfoliation of the OMMT clay, resulting in a remarkable enhancement in the impact strength and storage modulus of the material. researchgate.net

The thermal decomposition kinetics of EBS have also been a subject of investigation, providing fundamental data for its industrial production and application. researchgate.net Studies have shown that the thermal decomposition of EBS occurs in two main stages. researchgate.net

Interactive Data Tables

Below are interactive tables summarizing key properties and research findings related to N,N'-Ethylenebis(stearamide).

Table 1: Physical and Chemical Properties of N,N'-Ethylenebis(stearamide)

| Property | Value | Source(s) |

| Molecular Formula | C38H76N2O2 | wikipedia.org |

| Appearance | Waxy white solid (powder, beads, or flakes) | wikipedia.orgatamankimya.com |

| Melting Point | 144-146 °C | atamanchemicals.com |

| Density | ~0.97 - 0.98 g/cm³ | scienceopen.comgreenchemintl.com |

| Solubility | Insoluble in water and most organic solvents at room temperature. Soluble in hot chlorinated hydrocarbons and aromatic hydrocarbon solvents. | atamanchemicals.com |

Table 2: Key Applications and Functions in Materials Science

| Application Area | Function | Resulting Improvement | Source(s) |

| Polymer Processing | Internal/External Lubricant | Reduced friction, improved flow, enhanced processability | wikipedia.orgatamanchemicals.com |

| Polymer Nanocomposites | Dispersing Agent | Improved filler dispersion, enhanced mechanical properties | researchgate.netscienceopen.com |

| Semi-Crystalline Polymers | Nucleating Agent | Accelerated crystallization, modified crystal structure | researchgate.net |

| Coatings and Paints | Additive | Improved surface smoothness, scratch resistance | nanotrun.comscienceopen.com |

| Rubber Industry | Release Agent, Anti-adhesive Agent | Easier demolding, improved surface finish | atamankimya.comatamanchemicals.com |

| Adhesives and Sealants | Anti-caking Agent | Prevents sticking, improves handling | greenchemintl.com |

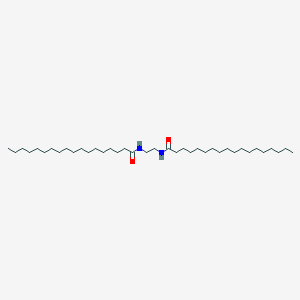

Structure

2D Structure

Properties

IUPAC Name |

N-[2-(octadecanoylamino)ethyl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H76N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)39-35-36-40-38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,39,41)(H,40,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKISUIUJZGSLEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H76N2O2 | |

| Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026840 | |

| Record name | N,N'-Ethylene distearylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid, White waxy solid; [ICSC] Commercial product: White to light brown solid; [SIDS UNEP] White to light yellow powder; [Clariant MSDS], WAXY WHITE SOLID IN VARIOUS FORMS. | |

| Record name | Octadecanamide, N,N'-1,2-ethanediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Ethylene distearylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5025 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

280 °C o.c. | |

| Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.97 | |

| Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

110-30-5 | |

| Record name | Ethylenebis(stearamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Ethylene distearylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plastflow | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanamide, N,N'-1,2-ethanediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Ethylene distearylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-ethylenedi(stearamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE DISTEARAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/603RP8TB9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N'-ETHYLENE DISTEARYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5398 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

HARD; HIGH MELTING POINT, 135-146 °C | |

| Record name | N,N'-ETHYLENE DISTEARYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5398 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Crystallographic Studies and Polymorphism of N,n Ethylenebis Stearamide

Investigation of Crystalline Forms (Alpha, Beta) of N,N'-Ethylenebis(stearamide)

The two primary polymorphic forms of EBS are the α-crystalline and β-crystalline states. google.comgoogle.com These forms can be identified and distinguished using techniques such as Differential Scanning Calorimetry (DSC) and Infrared Spectroscopy (FTIR). google.commaplaboratory.net An initial sample of EBS at room temperature may consist of a mixture of both alpha and beta crystals. nih.gov

The alpha (α) crystalline form is typically produced when N,N'-Ethylenebis(stearamide) is heated to a molten state at temperatures of 120°C to 160°C and then subsequently cooled. google.comgoogle.com Rapid cooling to 40°C or below helps in retaining the alpha state, with a purity of 95% or more. google.comgoogle.com This form is stable at these lower temperatures. google.com Differential Scanning Calorimetry (DSC) analysis of the α-form reveals distinct thermal transitions. google.com

Table 1: Thermal Properties of α-Crystalline N,N'-Ethylenebis(stearamide)

| Property | Value | Source |

|---|---|---|

| Formation Condition | Heating to 120°C-160°C, followed by cooling to ≤ 40°C | google.comgoogle.com |

| DSC Transition Peak 1 | 68°C | google.com |

| DSC Transition Peak 2 | 103°C | google.com |

Note: The main melting event represents the final melting of the compound.

The beta (β) crystalline form is not obtained directly from the melt but is instead formed by heating the alpha-crystalline form. google.comgoogle.com When the α-form of EBS is heated to a temperature range of approximately 45°C to 90°C, it undergoes a transformation into the β-form. google.comgoogle.com The conversion is most efficient at around 80°C, resulting in a product that is over 95% in the beta form. google.comgoogle.com The time required for this transformation can range from 1 to 72 hours. google.com The β-form is characterized by a single transition peak in its DSC thermogram before the final melting. google.com

Table 2: Thermal Properties of β-Crystalline N,N'-Ethylenebis(stearamide)

| Property | Value | Source |

|---|---|---|

| Formation Condition | Heating α-form to ~45°C-90°C | google.comgoogle.com |

| Optimal Conversion Temperature | ~80°C | google.com |

The crystalline forms of EBS are interconvertible through controlled heating processes. google.com The transition from the α-form to the β-form is an endothermic event that occurs when the solid α-form is heated. nih.gov Conversely, heating the β-form to temperatures above 120°C, typically in the 140°C-160°C range, will convert it back to the α-form upon melting and subsequent cooling. google.comgoogle.com

Table 3: Interconversion of EBS Crystalline Forms

| Transition | Process | Temperature Range | Result | Source |

|---|---|---|---|---|

| α → β | Heating the solid α-form | 45°C - 90°C | β-Crystalline Form | google.comgoogle.com |

Around 110°C, the β-form can convert back to the α-form before the final melting of the material begins at approximately 140°C. scienceopen.comnih.gov

Impact of Cooling Rate on N,N'-Ethylenebis(stearamide) Crystallization

The rate at which molten N,N'-Ethylenebis(stearamide) is cooled has a significant impact on the resulting crystalline structure. To obtain the α-crystalline form, it is preferable to cool the heated EBS melt rapidly. google.com A fast cooling rate, ideally in less than 5 minutes, to a temperature of 40°C or below ensures that at least 95% of the material solidifies in the alpha form. google.com

When EBS is used as an additive in polymers like Poly(L-lactide) (PLLA), the cooling rate also affects the crystallization behavior of the polymer matrix. An increasing cooling rate causes the crystallization peak of the polymer to become wider and shift to a lower temperature. researchgate.netasianpubs.orgasianpubs.org

Influence of Thermal History on N,N'-Ethylenebis(stearamide) Crystal Form and Melting Behavior

The thermal history of an EBS sample dictates its crystalline composition and, consequently, its melting behavior. maplaboratory.net A sample's properties are a direct result of the temperatures it has been exposed to and the duration of that exposure.

For instance:

Heating EBS to its molten state (e.g., 120°C-160°C) and cooling it down establishes the α-crystalline form. google.com A subsequent DSC scan of this sample would show the characteristic transition peaks of the α-form. google.commaplaboratory.net

If this α-form sample is then held at a temperature of about 80°C, it will convert to the β-form. google.com A DSC analysis performed after this treatment would show the characteristic transition peak of the β-form at 109°C. google.com

Heating the β-form to melting and then cooling will re-establish the α-form. google.com

This dependence on thermal history means that the observed melting and transition points in a DSC thermogram can vary significantly depending on how the sample was treated prior to analysis. maplaboratory.net

Techniques for Inducing and Controlling Specific Crystalline Forms of N,N'-Ethylenebis(stearamide)

Specific crystalline forms of N,N'-Ethylenebis(stearamide) can be produced in a controlled manner by manipulating the thermal processing steps. This allows for the production of nearly pure α-form, nearly pure β-form, or specific mixtures of both. google.com

To produce predominantly the α-form:

Heat EBS to a temperature of at least 120°C to ensure it is completely molten. google.comgoogle.com

Cool the melt to a temperature of 40°C or less. Rapid cooling is preferred. google.com This process yields a product that is at least 95% α-crystalline EBS. google.com

To produce predominantly the β-form:

Start with EBS in the α-crystalline form. google.comgoogle.com

Heat the solid α-form to a temperature between 70°C and 90°C (optimally 80°C). google.comgoogle.com

Maintain this temperature for a sufficient period, typically 1 to 72 hours, until at least 95% of the product is converted to the β-form. google.com

To produce mixtures of α and β forms:

Begin with the α-crystalline form. google.comgoogle.com

Heat the material into the α-to-β transition range (45°C to 90°C). google.comgoogle.com

Monitor the conversion process and stop the heating when the desired ratio of α to β is achieved (e.g., when 10% to 90% has been converted to the β-form). google.com

Rapidly cool the mixture to 40°C or less to lock in the crystalline composition. google.com

Correlation of Crystalline Morphology with Macroscopic Performance of N,N'-Ethylenebis(stearamide)

The macroscopic performance of N,N'-Ethylenebis(stearamide) as a multifunctional additive is intrinsically linked to its crystalline morphology and polymorphism. The specific crystal form (α or β) present, along with its morphology, dictates how EBS behaves as a lubricant, dispersant, and nucleating agent, thereby affecting the properties of the materials it is incorporated into. atamanchemicals.comwikipedia.org

Furthermore, the crystalline morphology of EBS has a profound effect on the surface properties of materials. When used in polymers, EBS can migrate to the surface. The way it crystallizes on the surface can induce an epitaxial crystallization of the polymer itself, resulting in highly organized structures such as parallel stacks of lamellae. researchgate.net This surface-level crystalline interaction has been shown to impart hydrophobicity to the material. researchgate.net The specific crystal form of EBS can also influence its solubility and potential for gelation in certain systems. shamrocktechnologies.com

The correlation between the thermal processing of EBS, its resulting polymorphic form, and its macroscopic function is summarized in the tables below.

| Target Polymorph | Processing Steps | Key Temperature Range | Resulting Purity | Reference |

|---|---|---|---|---|

| α (Alpha) Form | 1. Heat EBS to melt. 2. Cool to solid state. | 140°C - 160°C (Melting) ≤ 40°C (Cooling) | > 95% Alpha Form | google.comgoogle.com |

| β (Beta) Form | 1. Start with solid α-form EBS. 2. Reheat without melting. | 70°C - 90°C (Reheating) | > 95% Beta Form | google.comgoogle.com |

| Polymorph | Observed Thermal Transition (DSC Peak) | Reference |

|---|---|---|

| α (Alpha) Form | ~68°C and ~103°C | google.com |

| β (Beta) Form | ~109°C | google.com |

N,n Ethylenebis Stearamide As a Multifunctional Additive in Polymer Science

Role of N,N'-Ethylenebis(stearamide) as a Nucleating Agent in Polymer Systems

The incorporation of N,N'-Ethylenebis(stearamide) into semi-crystalline polymers can significantly alter their crystallization behavior. By acting as a nucleating agent, it influences the kinetics of crystallization and the final crystalline morphology of the polymer matrix, which in turn affects the material's mechanical and physical properties.

N,N'-Ethylenebis(stearamide) functions as a heterogeneous nucleating agent. In the polymer melt, as the temperature decreases, the EBS molecules, which have limited solubility, can self-assemble or crystallize to form fine, solid particles. These particles provide surfaces that act as initiation sites for the crystallization of polymer chains. This process reduces the energy barrier required for the formation of stable crystal nuclei, thereby facilitating the onset of crystallization at higher temperatures than would occur in the neat polymer. The presence of these numerous nucleation sites leads to a more uniform and finer crystalline structure throughout the polymer matrix.

A direct consequence of the increased nucleation density provided by N,N'-Ethylenebis(stematic) is a significant change in the spherulitic morphology of the polymer. list.luresearchgate.net The presence of numerous nucleation sites leads to the simultaneous growth of a large number of spherulites. list.lu As these spherulites grow and impinge upon one another, their final size is restricted. list.lu Consequently, polymers nucleated with EBS exhibit a morphology characterized by a larger number of smaller spherulites compared to the unnucleated polymer, which typically features fewer and larger spherulites. list.luresearchgate.net This alteration in spherulite size can have a profound impact on the mechanical and optical properties of the final polymer product. atamanchemicals.com

The effect of N,N'-Ethylenebis(stearamide) on the final degree of crystallinity in a polymer matrix can be significant, particularly under specific processing conditions. In polymers with inherently slow crystallization rates, such as certain grades of Polylactic Acid (PLA), EBS can facilitate the achievement of higher levels of crystallinity. umons.ac.be For instance, at an isothermal crystallization temperature of 80 °C, the degree of crystallinity in PLA can increase from 7.9% for the neat polymer to 35.5% with the addition of an organic nucleating agent. umons.ac.be Studies have shown that for PLA-EBS blends, the concentration of the nucleating agent influences the final degree of crystallinity, with significant increases observed at higher isothermal temperatures like 110 °C. umons.ac.be However, in some polymer systems, while EBS significantly accelerates crystallization, it may not substantially alter the ultimate degree of crystallinity achieved, which can be around 37-40% in certain PLA nanocomposites. researchgate.net

| EBS Concentration (wt%) | Crystallinity at 80 °C (%) | Crystallinity at 110 °C (%) |

|---|---|---|

| 0 (Neat PLA) | ~7.9 | Data not available |

| 0.3 | ~6.9 | Significantly increased |

| 1.0 | ~8.8 | Significantly increased |

| 2.0 | Data not available | Data not available |

Data adapted from a study on the crystallization of Polylactic Acid with organic nucleating agents, which showed that at 80 °C, PLA-EBS blends maintained a degree of crystallinity between 6.9–8.8%, while at 110 °C, the crystallinity increased significantly. umons.ac.be

N,N'-Ethylenebis(stearamide) as a Dispersing Agent in Polymer Nanocomposites

In the realm of polymer nanocomposites, achieving a uniform dispersion of nanoparticles within the polymer matrix is crucial for realizing enhanced material properties. N,N'-Ethylenebis(stearamide) has proven to be an effective dispersing agent, facilitating the deagglomeration and stabilization of various nanofillers. atamanchemicals.comscienceopen.comatamanchemicals.com

N,N'-Ethylenebis(stearamide) aids in the dispersion of nanoparticles, such as halloysite (B83129) nanotubes (HNT) and organo-montmorillonite (OMMT) clay, within polymer matrices like polylactide (PLA) and poly(ethylene terephthalate) (PET). researchgate.netresearchgate.netscienceopen.com The mechanism behind this enhanced dispersion is attributed to the molecular structure of EBS. scienceopen.com The amide groups (-CONH-) present in the EBS molecule can form hydrogen bonds with the hydroxyl groups on the surfaces of clay-based nanoparticles. scienceopen.com This interaction improves the interfacial compatibility between the hydrophilic nanofiller and the often more hydrophobic polymer matrix. scienceopen.com By coating the surface of the nanoparticles, EBS can reduce their surface energy and prevent re-agglomeration during melt processing. scienceopen.com

The improved dispersion of nanoparticles leads to a more effective transfer of stress from the polymer matrix to the reinforcement, resulting in enhanced mechanical properties. researchgate.netosti.gov Research on PLA/HNT nanocomposites has shown that the addition of EBS can lead to a significant improvement in impact strength. osti.gov For example, a PLA nanocomposite containing 6% HNT and 5% EBS exhibited a 98% improvement in impact strength compared to the neat PLA/HNT composite. osti.gov This indicates that EBS not only aids in dispersion but also acts as a toughening agent. researchgate.net Similarly, in PET/OMMT nanocomposites, the use of EBS as a dispersing agent resulted in a remarkable enhancement in both impact strength and storage modulus, confirming that the OMMT platelets were well-dispersed and exfoliated within the PET matrix. researchgate.net

| Material Composition | Impact Strength Improvement (%) |

|---|---|

| PLA/HNT6/EBS5 | 98% |

| PLA/HNT6/SEBS-g-MA5 | 77% |

Data adapted from a study on the mechanical and thermal oxidation behavior of PLA/HNT nanocomposites, comparing the effect of EBS with maleic anhydride (B1165640) grafted styrene–ethylene (B1197577)/butylene–styrene copolymer (SEBS-g-MA) as a toughening agent. osti.gov

Interfacial Compatibility and Adhesion Improvement via N,N'-Ethylenebis(stearamide)

N,N'-Ethylenebis(stearamide) (EBS) serves as an effective agent for improving interfacial compatibility and adhesion between polymers and various fillers. The molecular structure of EBS, featuring two stearamide groups connected by an ethylene bridge, allows it to act as a bridge between the polymer matrix and the filler material. The amide groups (-CONH-) present in the EBS molecule can form hydrogen bonds with hydroxyl groups on the surface of inorganic fillers. This interaction enhances the interfacial adhesion between the polymer chains and the filler particles.

Research has shown that the modification of filler surfaces with EBS leads to better dispersion of the nanoparticles within the polymer matrix. This improved dispersion is a result of increased interfacial compatibility. For instance, in polymethylmethacrylate (PMMA) nanocomposites, the modification of halloysite nanotubes (HNT) with EBS improved their dispersion by establishing hydrogen bonding between the amide groups of EBS and the aluminol groups on the HNT surface. scienceopen.com This enhanced interfacial adhesion contributes to improved mechanical properties of the composite material. scienceopen.com Similarly, in poly(ethylene terephthalate)/organo-montmorillonite (PET/OMMT) nanocomposites, EBS was used as a dispersing agent to improve the dispersibility and exfoliation of the clay within the PET matrix, leading to remarkable enhancements in impact strength and storage modulus. researchgate.net

The flexible hydrocarbon segments of the EBS molecule can provide a plasticization effect, which may further facilitate the dispersion of fillers in the polymer matrix. researchgate.net This dual functionality of improving adhesion and aiding dispersion makes N,N'-Ethylenebis(stearamide) a valuable additive for enhancing the performance of polymer composites.

Case Studies: N,N'-Ethylenebis(stearamide) in Halloysite Nanotube/Polymer Composites

The application of N,N'-Ethylenebis(stearamide) has been notably effective in polymer composites incorporating halloysite nanotubes (HNTs). HNTs are naturally occurring clay nanotubes that are used as reinforcing fillers in polymers. umons.ac.be However, achieving a uniform dispersion of HNTs within a polymer matrix can be challenging due to their tendency to agglomerate.

Several studies have demonstrated the efficacy of EBS in improving the dispersion of HNTs in various polymer matrices. In polylactide (PLA)/HNT nanocomposites, EBS has been utilized to enhance the dispersion of HNTs and to toughen the resulting composite. researchgate.net The amide groups in EBS can interact with the hydroxyl groups on the surface of HNTs, leading to better dispersion of the nanofiller. umons.ac.be This improved dispersion, in turn, positively influences the mechanical and thermal properties of the nanocomposites. researchgate.net For instance, the storage modulus of PLA/HNT composites has been shown to increase with the addition of EBS, indicating improved stiffness. umons.ac.be

In another study involving polymethylmethacrylate (PMMA)/HNT nanocomposites, the modification of HNT with EBS resulted in improved nanomechanical properties related to scratch resistance. scienceopen.com The enhanced interfacial adhesion between the EBS-treated HNT and the PMMA matrix led to a lower coefficient of friction and reduced scratch penetration depth compared to composites with untreated HNT. scienceopen.com These findings highlight the role of EBS in not only improving filler dispersion but also in enhancing the surface properties of the final composite material.

Table 1: Effect of EBS on Mechanical Properties of Polymer/HNT Composites

| Polymer Matrix | Filler | EBS Treatment | Key Finding |

| Polylactide (PLA) | Halloysite Nanotubes (HNT) | Yes | Improved HNT dispersion and toughening of the nanocomposite. researchgate.net |

| Polymethylmethacrylate (PMMA) | Halloysite Nanotubes (HNT) | Yes | Improved scratch resistance and lower coefficient of friction. scienceopen.com |

| Polylactide (PLA) | Halloysite Nanotubes (HNT) | Yes | Increased storage modulus. umons.ac.be |

Synergistic Effects of N,N'-Ethylenebis(stearamide) with Other Additives in Polymer Matrices

N,N'-Ethylenebis(stearamide) can exhibit synergistic effects when used in combination with other additives in polymer formulations. Its compatibility with a range of other lubricants and additives allows for the development of customized property profiles in the final polymer product. goyenchemical.comatamanchemicals.com

In the context of nanocomposites, a synergistic effect has been observed between HNTs and EBS in a PMMA matrix. scienceopen.com This synergy arises from the phase distribution resulting from the selective interaction between the components and favorable processing conditions. scienceopen.com The modification of HNT with EBS improves the dispersion of the nanoparticles, and this enhanced dispersion, coupled with the inherent properties of both the filler and the additive, leads to improved mechanical performance, such as scratch resistance. scienceopen.com

Furthermore, EBS is compatible with other common lubricants like higher alcohols, fatty acid esters, calcium stearate (B1226849), and paraffin, allowing for tailored lubrication packages to meet specific processing requirements. goyenchemical.comatamanchemicals.com

N,N'-Ethylenebis(stearamide) as a Lubricant and Processability Enhancer in Polymer Processing

N,N'-Ethylenebis(stearamide) is widely recognized as a highly effective lubricant and processability enhancer in the polymer industry. It functions as both an internal and external lubricant, which contributes to its versatility across a broad range of thermoplastic and thermosetting resins. sanowax.com

As an internal lubricant, the polar amide groups within the EBS molecule allow it to be inserted between polymer chains, reducing the intermolecular friction and interaction between resin molecules. sanowax.com This internal lubrication effect enhances the flowability of the polymer melt. As an external lubricant, EBS has limited compatibility with the polymer resin, causing it to migrate to the surface. sanowax.com This surface layer reduces the friction between the polymer melt and the processing equipment, such as extruder barrels and molds, preventing adhesion to metal surfaces. sanowax.com

Reduction of Friction and Abrasion during Polymer Processing by N,N'-Ethylenebis(stearamide)

A primary function of N,N'-Ethylenebis(stearamide) in polymer processing is the significant reduction of friction and abrasion. atamanchemicals.com By acting as a lubricant, EBS minimizes the frictional forces that arise between the polymer and the processing machinery, as well as the internal friction between polymer molecules. atamankimya.com This reduction in shear stress during processing leads to a smoother and more stable manufacturing process. basstechintl.com

The lubricating properties of EBS are beneficial in a variety of processing techniques, including extrusion, injection molding, and thermoforming. basstechintl.com In PVC extrusion, for example, EBS acts as both an internal and external lubricant to enhance the malleability of the PVC resin. basstechintl.com This leads to a decrease in the friction and abrasion of the polymer surface. atamanchemicals.combasstechintl.com The addition of EBS can increase productivity by reducing shear stress, resulting in a final product with a high-gloss finish and a smooth surface. basstechintl.com

Improvement of Polymer Melt Flow Index and Extrusion Characteristics by N,N'-Ethylenebis(stearamide)

The melt flow index (MFI) is a critical parameter that indicates the ease of flow of a molten polymer and is inversely proportional to its viscosity. specialchem.com N,N'-Ethylenebis(stearamide) plays a significant role in improving the MFI of polymers. By reducing the viscosity of the polymer melt, EBS enhances its flow characteristics. atamanchemicals.combasstechintl.com

This improvement in melt flow is particularly advantageous in extrusion and injection molding processes. A higher MFI allows the molten polymer to fill intricate mold cavities more easily and efficiently. specialchem.com In pigmented products, EBS also acts as a dispersing agent, which contributes to better flow characteristics. For instance, in Acrylonitrile Butadiene Styrene (ABS) and Polystyrene (PS), EBS increases the flow characteristics of the melt. tarakchemicals.com Similarly, in plasticized PVC films, EBS is an effective anti-blocking agent that improves flow. tarakchemicals.com

Influence of N,N'-Ethylenebis(stearamide) on Polymer Viscosity Control

N,N'-Ethylenebis(stearamide) is an effective viscosity modifier for polymers. atamanchemicals.com Its ability to lower the viscosity of the polymer resin is a key aspect of its function as a processing aid. atamanchemicals.combasstechintl.com The reduction in melt viscosity is a direct result of the internal and external lubricating effects of EBS. The intercalation of EBS molecules between polymer chains disrupts intermolecular forces, thereby reducing the resistance to flow. smolecule.com

Table 2: Summary of N,N'-Ethylenebis(stearamide)'s Lubricating and Processability Enhancing Effects

| Property | Mechanism of Action | Benefit in Polymer Processing |

| Friction and Abrasion Reduction | Acts as both an internal and external lubricant. sanowax.com | Smoother processing, reduced wear on equipment, improved surface finish of the final product. basstechintl.com |

| Melt Flow Index (MFI) Improvement | Reduces melt viscosity. atamanchemicals.combasstechintl.com | Enhanced flowability, easier mold filling, improved extrusion characteristics. specialchem.comtarakchemicals.com |

| Viscosity Control | Disrupts intermolecular forces between polymer chains. smolecule.com | Lower processing temperatures, optimized processing conditions, improved manufacturing efficiency. atamanchemicals.comatamankimya.com |

N,N'-Ethylenebis(stearamide) as a Release Agent in Polymer Molding

N,N'-Ethylenebis(stearamide), commonly referred to as EBS, is a synthetic wax widely utilized as a release agent in the processing of various polymers. atamanchemicals.comatamankimya.com Its effectiveness stems from its chemical structure, which combines polar amide groups with non-polar fatty acid chains. tarakchemicals.com This dual nature makes it a valuable additive in molding operations, where it facilitates the easy removal of a finished part from the mold. tarakchemicals.com2017erp.com It functions as both an internal and external lubricant, contributing to improved demolding properties and a high-quality surface finish on the final product. atamanchemicals.comguidechem.com EBS is recognized for its application in a broad spectrum of plastic manufacturing processes, including molding, extrusion, and casting. atamankimya.comgreenchemintl.com

The mold release mechanism of N,N'-Ethylenebis(stearamide) is primarily attributed to its limited compatibility with most polymer systems. tarakchemicals.com When incorporated into a polymer melt, the EBS additive tends to migrate to the surface of the plastic part and the interface between the polymer and the mold wall. tarakchemicals.com This phenomenon, often called "blooming," results in the formation of a thin, lubricating monomolecular layer on the surface. tarakchemicals.com

This surface layer effectively reduces the friction and adhesion between the hot polymer and the metal surface of the mold. tarakchemicals.comatamankimya.com The fatty acid chains in the EBS molecule provide excellent slip properties, which aids in preventing the plastic from sticking to the mold. tarakchemicals.com This reduction in friction not only ensures a smooth release of the molded part but also helps in reducing the ejection forces required, which can extend the life of the mold. greenchemintl.com By functioning as an internal lubricant, EBS also improves the flow characteristics of the polymer melt, ensuring it fills all parts of the mold more efficiently. tarakchemicals.com2017erp.com

N,N'-Ethylenebis(stearamide) is a versatile release agent compatible with a wide array of both thermoplastic and thermosetting resins. 2017erp.comguidechem.com

In thermoplastics , it is frequently used as a lubricant and demolding agent in materials such as Acrylonitrile Butadiene Styrene (ABS), Polystyrene (PS), Polyvinyl Chloride (PVC), Polyolefins (like PE and PP), Polycarbonate, and Polyamides (Nylon). atamanchemicals.comguidechem.com For instance, in ABS and PS processing, it improves the material's flow characteristics. tarakchemicals.com In rigid and plasticized PVC, it acts as an effective internal and external lubricant and anti-blocking agent. tarakchemicals.com2017erp.com For polyamides (PA 6 and PA 6.6) and thermoplastic polyurethanes (PUR), EBS serves as an internal mold release agent. tarakchemicals.com2017erp.com

For thermosetting resins , such as phenolic and amino plastics, EBS is also employed as a lubricant to facilitate mold release. atamanchemicals.comguidechem.com Its high melting point and thermal stability make it suitable for the processing temperatures associated with these materials. atamankimya.comatamankimya.com The use of EBS in these applications leads to products with good gloss and demolding properties. guidechem.com

The table below summarizes the application of EBS as a release agent in various polymer systems.

| Polymer Type | Specific Polymer Examples | Function of N,N'-Ethylenebis(stearamide) |

| Thermoplastics | ABS, PS, AS, PVC, PE, PP | Internal/External Lubricant, Mold Release Agent, Anti-blocking Agent. atamanchemicals.comtarakchemicals.comguidechem.com |

| Polycarbonate (PC), Polyoxymethylene (POM) | Lubricant Demolding Agent. atamanchemicals.comatamankimya.com | |

| Polyamides (PA 6, PA 6.6) | Internal Mold Release Agent. tarakchemicals.com2017erp.com | |

| Thermoplastic Polyurethane (PUR) | Internal Mold Release Agent. tarakchemicals.comguidechem.com | |

| Thermosetting Resins | Phenolic Resins, Amino Plastics | Lubricant, Mold Release Agent. atamanchemicals.comguidechem.com |

N,N'-Ethylenebis(stearamide) in Polymer Modification for Enhanced Mechanical and Thermal Properties

The addition of N,N'-Ethylenebis(stearamide) can significantly improve the toughness of certain polymer systems, reducing their inherent brittleness. researchgate.netresearchgate.net Research on Nylon 6 (PA 6) composites containing EBS and carboxylic acid-functionalized silica (B1680970) showed a substantial improvement in the Izod impact strength compared to pure PA 6. researchgate.net This indicates a significant enhancement in the material's toughness. researchgate.net

The mechanism for this improvement is linked to how the material fractures under stress. Observation of the fracture surfaces in these composites revealed a typical ductile fracture behavior, characterized by long, strip-like cracks, which is indicative of a tougher, less brittle material. researchgate.net In studies involving Poly(lactic acid) (PLA) nanocomposites, EBS was used with the dual purpose of improving filler dispersion and toughening the PLA matrix. researchgate.netresearchgate.net The flexible hydrocarbon segments of the low molecular mass EBS can impart plasticization effects, contributing to increased toughness. researchgate.net However, it is noted that an excessive amount of EBS could potentially lead to a breakdown in adhesion between the additive and the polymer matrix, which could negatively affect impact strength. researchgate.net

N,N'-Ethylenebis(stearamide) is employed to improve the surface quality of plastic parts, specifically their resistance to scratching and abrasion. scienceopen.comresearchgate.net This is a critical property for polymers used in automotive and electronics applications where aesthetic quality is paramount. researchgate.net The mechanism behind this enhancement is the ability of EBS to reduce the coefficient of friction on the polymer surface. scienceopen.com

In a study on polymethylmethacrylate (PMMA), EBS was used in conjunction with halloysite nanotubes (HNT) to improve nanomechanical properties related to scratch resistance. scienceopen.comresearchgate.net The research found a synergistic effect between HNT and EBS, where the modification of HNT with EBS improved nanoparticle dispersion and interfacial adhesion within the PMMA matrix. scienceopen.comresearchgate.net This resulted in a nanocomposite with a lower coefficient of friction and a reduced scratch penetration depth compared to a composite without EBS. scienceopen.comresearchgate.net While migratory additives like fatty acid amides can improve scratch resistance by forming a thin film on the surface, this effect can sometimes be short-term and affect surface gloss. scienceopen.com

The incorporation of N,N'-Ethylenebis(stearamide) can modulate the mechanical properties of polymers, often creating a balance between stiffness and toughness. researchgate.netresearchgate.net The specific effects on tensile strength and impact resistance can vary depending on the polymer system, the concentration of EBS, and the presence of other additives. researchgate.net

In one study, Poly(ethylene terephthalate)/organo-montmorillonite (PET/OMMT) nanocomposites showed a remarkable enhancement in impact strength and storage modulus with the addition of EBS, which acted as a dispersing agent for the clay. researchgate.net Similarly, research on Nylon 6 (PA 6) composites with EBS and functionalized silica demonstrated a significant improvement in Izod impact strength while showing almost no decrease in tensile strength. researchgate.net This suggests that EBS can be used to toughen the material without a significant trade-off in its tensile properties. researchgate.net

Another study focused on developing PMMA nanocomposites with EBS and HNT aimed to achieve a balance between tensile strength and impact resistance. researchgate.netresearchgate.net The goal is often to enhance toughness and durability (impact resistance) without compromising the material's strength and rigidity (tensile strength). researchgate.netmdpi.com

The following table presents selected research findings on the effect of EBS on the mechanical properties of polymers.

| Polymer System | Additives | Observed Effect on Mechanical Properties | Source |

| Nylon 6 (PA 6) | EBS / SiO2-COOH | Izod impact strength greatly improved; Tensile strength showed almost no decrease. | researchgate.net |

| Poly(ethylene terephthalate) (PET) | EBS / Organo-montmorillonite (OMMT) | Remarkable enhancement in impact strength and storage modulus. | researchgate.net |

| Polymethylmethacrylate (PMMA) | EBS / Halloysite Nanotubes (HNT) | Improved balance between tensile strength and impact resistance; Lower coefficient of friction and scratch depth. | scienceopen.comresearchgate.net |

| Poly(lactic acid) (PLA) | EBS / Halloysite Nanotubes (HNT) | EBS used to improve dispersion and toughen the PLA nanocomposites. | researchgate.net |

Effect of N,N'-Ethylenebis(stearamide) on Polymer Thermal Stability and Heat Resistance

N,N'-Ethylenebis(stearamide) (EBS) is recognized for its ability to enhance the thermal properties of various polymers. Its high melting point and stable chemical structure contribute to improved heat and weather resistance in polymer formulations. When incorporated into polymer matrices such as polyvinyl chloride (PVC), polyolefins, polyester (B1180765), and polyamide, EBS can significantly bolster their performance at elevated temperatures. atamanchemicals.com

In specific nanocomposite systems, EBS has demonstrated a synergistic effect that improves thermal resistance. For instance, in polymethylmethacrylate (PMMA) modified with halloysite nanotubes (HNT), a synergistic interaction between HNT and EBS was observed. researchgate.netscienceopen.com This synergy, achieved through favorable processing conditions and selective interactions, led to an improvement in the thermal resistance of the PMMA matrix. researchgate.netscienceopen.com Thermogravimetric analysis (TGA) of these nanocomposites revealed that the thermal stability was enhanced, showcasing the beneficial role of EBS in multicomponent polymer systems. researchgate.net

However, the direct impact of EBS on the decomposition temperature of polymers can vary. In studies involving poly(L-lactide) (PLLA), the addition of EBS was found to slightly lower the decomposition temperature compared to the neat polymer. asianpubs.orgasianpubs.org This effect was attributed to the lower decomposition temperature of EBS itself, with the decomposition temperature of the PLLA/EBS composites decreasing as the EBS content increased. asianpubs.org

Influence of N,N'-Ethylenebis(stearamide) on Polymer Thermo-mechanical Performance

The incorporation of N,N'-Ethylenebis(stearamide) into polymer systems can have a notable influence on their thermo-mechanical properties, which describe the material's mechanical response as a function of temperature. These properties are often evaluated using Dynamic Mechanical Analysis (DMA), which measures the storage modulus (E', representing the elastic response) and loss modulus (E'', representing the viscous response).

In poly(ethylene terephthalate)/organo-montmorillonite (PET/OMMT) nanocomposites, the addition of EBS as a dispersing agent led to a remarkable enhancement in the storage modulus. researchgate.net This indicates an increase in the stiffness and load-bearing capacity of the material over a range of temperatures. The improved dispersion of the OMMT clay in the PET matrix, facilitated by EBS, is a key factor in this enhancement. researchgate.net

Similarly, in Polylactic Acid (PLA) based nanocomposites, the presence of EBS can significantly affect the material's stiffness. researchgate.net For crystalline PLA nanocomposites containing halloysite nanotubes (HNT) and EBS, the storage modulus at 20 °C and 60 °C was found to increase by up to 30% and 60%, respectively, compared to neat amorphous PLA. researchgate.net This increase in stiffness is attributed to the higher crystallinity of the matrix, which is promoted by EBS acting as a nucleating agent. researchgate.net The glass transition temperature (Tg) of PLA, which is a critical parameter in thermo-mechanical performance, is typically observed around 65 °C, where a significant drop in the storage modulus occurs. mdpi.com

The role of EBS is multifaceted; it can act as a plasticizer due to its flexible hydrocarbon segments and also improve interfacial adhesion through its amide groups, which can interact with fillers. researchgate.netresearchgate.net This dual functionality allows it to modify the thermo-mechanical response of the polymer composite, often leading to materials with tailored stiffness and damping characteristics across different temperature ranges.

Table 2: Impact of N,N'-Ethylenebis(stearamide) on Thermo-mechanical Properties of Polymers

| Polymer System | Property Measured | Effect of EBS Addition |

|---|---|---|

| PET/OMMT Nanocomposites | Storage Modulus | Remarkable enhancement observed. researchgate.net |

| PLA/HNT Nanocomposites (crystalline) | Storage Modulus at 20 °C | Increased by up to 30% compared to neat amorphous PLA. researchgate.net |

| PLA/HNT Nanocomposites (crystalline) | Storage Modulus at 60 °C | Increased by up to 60% compared to neat amorphous PLA. researchgate.net |

N,N'-Ethylenebis(stearamide) in Specific Polymer Systems

Polylactic Acid (PLA) and N,N'-Ethylenebis(stearamide) Composites

N,N'-Ethylenebis(stearamide) is widely recognized as an effective additive in Polylactic Acid (PLA) composites, primarily for its role as a nucleating agent. researchgate.netmdpi.com Its incorporation influences various properties of PLA, including its crystallization behavior, optical clarity, and response to environmental factors like moisture. researchgate.netresearchgate.netresearchgate.net The amide groups within the EBS structure can interact with fillers, such as halloysite nanotubes, contributing to better dispersion within the PLA matrix. researchgate.net

Crystallization Behavior of PLA with N,N'-Ethylenebis(stearamide)

The inherently slow crystallization rate of PLA is a significant drawback that limits its applications. asianpubs.org N,N'-Ethylenebis(stearamide) serves as an effective organic nucleating agent, accelerating the crystallization process of PLA. asianpubs.orgasianpubs.orgmdpi.comdigitallibrarynasampe.org

Research Findings:

Optimal Concentration: Studies have shown that there is an optimized content of EBS for accelerating PLA crystallization. An addition of 1% EBS to PLLA resulted in the most obvious and sharp crystallization peak, indicating the most effective crystallization at this concentration. asianpubs.orgasianpubs.org

Spherulite Morphology: Polarization optical microscopy reveals that EBS dramatically decreases the spherulite size of PLLA while increasing the number of spherulites. asianpubs.orgasianpubs.org Higher concentrations of nucleating agents like EBS lead to smaller, more uniformly distributed crystalline domains. digitallibrarynasampe.org

Crystalline Phase: In PLA, EBS helps facilitate the formation of densely packed crystalline lamellae. digitallibrarynasampe.org It can influence the formation of both the disordered α' phase and the more stable α phase of PLA crystals. researchgate.net The hydroxyl groups in similar amide-based nucleating agents are thought to interact with the carbonyl groups in PLA, promoting the formation of nuclei and the stable α-phase crystalline structure. mdpi.com

Table 3: Effect of N,N'-Ethylenebis(stearamide) on PLA Crystallization Parameters

| Parameter | Observation with EBS Addition | Source(s) |

|---|---|---|

| Crystallization Rate | Significantly accelerated | asianpubs.orgasianpubs.org |

| Crystallization Temperature | Increased (peak shifts to higher temperature) | asianpubs.org |

| Spherulite Size | Dramatically decreased | asianpubs.orgasianpubs.org |

| Spherulite Number | Increased | asianpubs.orgasianpubs.org |

| Optimal Concentration | Found to be around 1% for PLLA | asianpubs.orgasianpubs.orgdigitallibrarynasampe.org |

Optical Properties (Transparency) of PLA/N,N'-Ethylenebis(stearamide) Blends

While the process of crystallization typically renders PLA opaque, the use of nucleating agents like N,N'-Ethylenebis(stearamide) can paradoxically lead to the creation of transparent crystalline PLA films. researchgate.net This is crucial for applications such as food packaging where both heat resistance (imparted by crystallinity) and clarity are desired.

The key to achieving transparency in crystalline PLA lies in controlling the size of the crystals. PLA films without a nucleating agent become opaque after annealing, but films containing an appropriate amount of EBS can remain transparent, with haze values reported to be lower than 10%. researchgate.net The mechanism behind this is the ability of EBS to act as a nucleating agent, which promotes the formation of a large number of small crystals. This fine crystalline structure prevents the formation of large spherulites that would otherwise scatter light and cause opacity. researchgate.net

In some cases, crystalline PLA nanocomposites containing low levels of EBS have been found to be more transparent than neat crystalline PLA. researchgate.net This improved transparency, coupled with the enhanced heat resistance from crystallization, makes EBS a valuable additive for producing high-performance, clear PLA articles. researchgate.net

Table 4: Influence of N,N'-Ethylenebis(stearamide) on PLA Optical Properties

| Property | PLA without EBS (Annealed) | PLA with EBS (Annealed) | Underlying Mechanism |

|---|---|---|---|

| Transparency | Opaque | Transparent | EBS acts as a nucleating agent, reducing crystal size and preventing large, light-scattering spherulites. researchgate.net |

| Haze Value | High | Low (<10%) | The formation of numerous small crystals minimizes light scattering. researchgate.net |

Water Absorption and Hydrolytic Degradation of PLA/N,N'-Ethylenebis(stearamide) Nanocomposites

The performance of PLA products can be limited by their susceptibility to water absorption and subsequent hydrolytic degradation, a process where water molecules break down the polymer's ester bonds. researchgate.netcarbodiimide.com The inclusion of N,N'-Ethylenebis(stearamide) in PLA nanocomposites can influence these behaviors.

Hydrolytic degradation is strongly dependent on temperature. researchgate.netmsu.edu At higher temperatures, such as 50°C, the hydrolysis of PLA becomes more significant. researchgate.net This degradation leads to a reduction in the polymer's molecular weight and a deterioration of its properties. carbodiimide.com The process can cause a decrease in the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm) of the PLA. kisti.re.kr While EBS can modify the surface properties and crystallization of PLA, the fundamental susceptibility of the PLA ester linkages to hydrolysis remains a key factor in the long-term stability of the material in aqueous environments. carbodiimide.com

Table 5: Water Absorption and Degradation Characteristics of PLA/HNC/EBS Nanocomposites

| Parameter | Condition | Observation |

|---|---|---|

| Water Absorption Kinetics | Immersion at 30°C and 40°C | Conforms to Fickian diffusion behavior. researchgate.net |

| Hydrolytic Degradation | Immersion at 50°C | Increased hydrolysis of PLA occurs. researchgate.net |

| Thermal Properties after Degradation | After immersion at 50°C | Glass transition, cold crystallization, and melting temperatures shift to lower values. kisti.re.kr |

| Surface Property | Presence of EBS layers | Can impart hydrophobicity to the material's surface. researchgate.net |

Application in Bioderived Polyesters for Food Packaging

N,N'-Ethylenebis(stearamide) (EBS) is utilized in bioderived polyesters, such as Polylactic Acid (PLA), which are employed in food packaging applications. sigmaaldrich.com Research has indicated that EBS can enhance the properties of PLA nanocomposites. Specifically, it can be used to improve the dispersion of halloysite nanotubes within a PLA matrix. sigmaaldrich.com This improved dispersion is crucial for developing biodegradable plastics with enhanced performance characteristics suitable for packaging. sigmaaldrich.com The amide groups in EBS are thought to interact with the hydroxyl groups on the surface of fillers like halloysite, promoting better interfacial adhesion between the polymer and the inorganic filler. researchgate.net Furthermore, studies on PLA have shown that aliphatic amides like EBS can act as effective nucleating agents, significantly improving the crystallization rate of the polymer. researchgate.net This nucleating effect helps to refine the resin's structure, which can lead to improved mechanical properties and transparency. atamanchemicals.comatamankimya.com

Polyethylene (B3416737) Terephthalate (B1205515) (PET) and N,N'-Ethylenebis(stearamide) Nanocomposites

In the field of Polyethylene Terephthalate (PET) nanocomposites, N,N'-Ethylenebis(stearamide) serves as a key additive for enhancing material properties. tandfonline.com It is particularly effective as a dispersing agent in PET composites that incorporate organo-montmorillonite (OMMT) clay. researchgate.nettandfonline.com The addition of EBS facilitates better dispersion and exfoliation of the OMMT clay platelets within the PET matrix. tandfonline.com This improved morphology is critical because complete exfoliation of nanoclay is often difficult to achieve due to the clay's hydrophilic nature and tendency to stack. tandfonline.com

The flexible hydrocarbon segments and low molecular weight of EBS are believed to aid in the dispersion of the OMMT platelets. tandfonline.com Research has demonstrated that the incorporation of EBS into PET/OMMT systems leads to a remarkable enhancement in the nanocomposites' mechanical properties. researchgate.nettandfonline.com For instance, a significant increase in both impact strength and storage modulus has been observed. tandfonline.com This is a notable outcome, as it indicates an increase in stiffness without a corresponding loss of ductility. tandfonline.com EBS also functions as a lubricant in PET processing. industrial-additives.complasticsnewsdirectory.com

Table 1: Effect of EBS on Mechanical Properties of PET/OMMT Nanocomposites

| Property | Observation | Reference |

|---|---|---|

| Dispersing Agent | Acts as a good dispersing agent for OMMT in the PET matrix. | tandfonline.com |

| Exfoliation | Improves the dispersion and exfoliation of OMMT clay. | researchgate.nettandfonline.com |

| Impact Strength | Leads to a remarkable enhancement (up to 7-fold increment). | tandfonline.com |

| Storage Modulus | Significantly increases the storage modulus of the nanocomposite. | tandfonline.com |

Polymethylmethacrylate (PMMA) and N,N'-Ethylenebis(stearamide) Nanocomposites

N,N'-Ethylenebis(stearamide) is utilized as a functional additive in Polymethylmethacrylate (PMMA) nanocomposites to improve their processing and performance characteristics. nih.gov EBS acts as both an internal and external lubricant, which helps to decrease friction and abrasion on the polymer surface. nih.gov Its amide groups can interact with the surface of nanofillers, such as halloysite nanotubes (HNT), through hydrogen bonding, which contributes to better dispersion of the nanotubes within the PMMA matrix. nih.gov

Research into the nanomechanical properties of PMMA/HNT/EBS nanocomposites has shown that EBS has a noticeable lubricating effect. The addition of EBS to PMMA leads to a decrease in both the reduced modulus (Er) and hardness (H) compared to neat PMMA, confirming its function as a lubricant. nih.gov Furthermore, a synergistic effect between HNT and EBS has been observed. The modification of HNT with EBS improves the interfacial compatibility and adhesion, which in turn enhances the scratch resistance of the nanocomposite, resulting in a lower coefficient of friction and reduced scratch penetration depth. nih.gov

Table 2: Nanomechanical Properties of PMMA and PMMA-EBS Composites

| Material | Reduced Modulus (Er) in GPa | Hardness (H) in GPa | Reference |

|---|---|---|---|

| Neat PMMA | 6.35 | 0.431 | nih.gov |

| PMMA-EBS (0.86 wt%) | 5.55 | 0.408 | nih.gov |

Acrylonitrile Butadiene Styrene (ABS) and N,N'-Ethylenebis(stearamide) Applications

N,N'-Ethylenebis(stearamide) is a widely recognized and essential additive in the processing of Acrylonitrile Butadiene Styrene (ABS). nanotrun.comatamanchemicals.com Its primary roles in ABS applications are as a lubricant and a mold release agent. plasticsnewsdirectory.comgzcardlo.com EBS functions as both an internal and external lubricant. nanotrun.comtianswax.com As an internal lubricant, it reduces the friction between polymer chains, which lowers the melt viscosity and improves flow. tianswax.compvcfoamingagent.com As an external lubricant, it minimizes the adhesion between the molten polymer and the metal surfaces of processing equipment, facilitating smoother processing and preventing sticking. nanotrun.comtianswax.com

The use of EBS in ABS formulations contributes to enhanced processability, reduces energy consumption during molding, and improves the surface quality of the final product. nanotrun.comaosennewmaterial.com It helps in achieving a high gloss finish and smooth surfaces on molded parts. nanotrun.com The typical addition level of EBS as a lubricant and demolding agent in ABS resins is between 0.5% and 1.5%. atamanchemicals.comgzcardlo.comgzcardlo.com

Table 3: Functions of N,N'-Ethylenebis(stearamide) in ABS

| Function | Description | Typical Dosage | Reference |

|---|---|---|---|

| Internal Lubricant | Reduces melt viscosity and improves material flow. | 0.5% - 1.5% | nanotrun.comgzcardlo.comtianswax.com |

| External Lubricant | Reduces friction between polymer and equipment. | 0.5% - 1.5% | nanotrun.comgzcardlo.comtianswax.com |

| Mold Release Agent | Facilitates easy removal of parts from the mold. | 0.5% - 1.5% | plasticsnewsdirectory.comgzcardlo.com |

| Surface Improver | Contributes to a high gloss and smooth finish. | Not specified | nanotrun.com |

Polypropylene (B1209903) (PP) and N,N'-Ethylenebis(stearamide) Applications

In Polypropylene (PP) applications, N,N'-Ethylenebis(stearamide) serves multiple functions, acting as a lubricant, a nucleating agent, and a dispersing aid. atamanchemicals.comatamankimya.comatamankimya.com As a lubricant, it is effective both internally and externally, improving the flow properties of the resin during processing. atamanchemicals.comtianswax.com This leads to more efficient production and can enhance the surface finish of PP products. tianswax.com

EBS also functions as a nucleation transparency agent in polyolefins like PP. atamanchemicals.comatamankimya.comatamankimya.com By reducing the nucleating time, it promotes a finer resin structure, which can improve both the mechanical properties and the transparency of the final articles. atamanchemicals.comatamankimya.comatamankimya.com Additionally, EBS is used as a dispersing agent for pigments and fillers in PP masterbatches. sanowax.comguidechem.com Its strong affinity for pigments helps to improve their dispersion and coupling within the polymer matrix, which is crucial for achieving uniform color and enhancing the commercial value of the products. atamanchemicals.comgzcardlo.com It is also used as a processing aid for polyolefins. specialchem.com

Table 4: Key Applications of N,N'-Ethylenebis(stearamide) in Polypropylene (PP)

| Application | Function | Benefit | Reference |

|---|---|---|---|

| Lubrication | Internal and external lubricant | Improves flow, enhances surface finish | atamanchemicals.comtianswax.com |

| Nucleating Agent | Reduces nucleation time | Improves mechanical properties and transparency | atamanchemicals.comatamankimya.comatamankimya.com |

| Dispersing Aid | Disperses pigments and fillers | Achieves uniform color, enhances filler coupling | gzcardlo.comsanowax.comguidechem.com |

| Anti-blocking | Good anti-blocking properties | Prevents adhesion between polymer layers | cargill.com |

High-Density Polyethylene (HDPE) and N,N'-Ethylenebis(stearamide) Composites

N,N'-Ethylenebis(stearamide) is utilized as an additive in High-Density Polyethylene (HDPE) composites, particularly in wood-plastic composites (WPCs). atamankimya.comatamanchemicals.comatamanchemicals.com In this context, its primary function is to act as a lubricant. sigmaaldrich.comatamankimya.comatamanchemicals.comatamanchemicals.com The addition of EBS during the compounding process can improve the strength of HDPE/wood composites. sigmaaldrich.comatamankimya.comatamanchemicals.comatamanchemicals.com

As a lubricant, EBS facilitates better processing by reducing friction between the polymer matrix and the wood fibers, as well as between the composite material and the processing machinery. tianswax.com This improved processability is essential for achieving a homogeneous dispersion of the wood filler within the HDPE matrix, which is critical for the final mechanical properties of the composite. atamanchemicals.com In the production of HDPE tear film, EBS has been shown to provide beneficial effects. sanowax.com

Table 5: Role of N,N'-Ethylenebis(stearamide) in HDPE Composites

| Application Area | Primary Function | Reported Effect | Reference |

|---|---|---|---|

| HDPE/Wood Composites | Lubricant | Improves the strength of the composite. | sigmaaldrich.comatamankimya.comatamanchemicals.comatamanchemicals.com |

| General HDPE Processing | Lubricant | Reduces friction, improves processability. | tianswax.com |

| HDPE Tear Film | Processing Aid | Achieves good results in production. | sanowax.com |

Polyvinyl Chloride (PVC) and N,N'-Ethylenebis(stearamide) Applications

N,N'-Ethylenebis(stearamide) is a vital and versatile additive in the processing of Polyvinyl Chloride (PVC). kanademy.comsdbeautychem.com It functions as both an internal and external lubricant, a release agent, a dispersing agent, and an anti-blocking agent. sanowax.comkanademy.com As a lubricant, EBS enhances the malleability and lowers the viscosity of the PVC resin, which reduces friction during processing and improves the flow of the melt. atamanchemicals.compvcfoamingagent.comkanademy.com This contributes to processing stability and can lead to a high gloss finish and a smooth surface on the final product. nanotrun.comkanademy.com

EBS also acts as a dispersing agent, helping to maintain color uniformity in extruded PVC products. kanademy.com In rigid PVC films and sheets where clarity is important, a combination of EBS and an internal lubricant is often used. kanademy.com Furthermore, it functions as an anti-blocking and anti-static agent. kanademy.com The typical usage level for EBS as a lubricant and demolding agent in hard PVC is between 0.5% and 1.5%. gzcardlo.comgzcardlo.com It works well in combination with other lubricants like calcium stearate and with tin stabilizers. kanademy.com

Table 6: Multifunctional Roles of N,N'-Ethylenebis(stearamide) in PVC

| Function | Description | Benefits | Reference |

|---|---|---|---|

| Internal/External Lubricant | Reduces viscosity and friction. | Enhances melt flow, improves processing. | pvcfoamingagent.comkanademy.comsdbeautychem.com |

| Release Agent | Prevents adhesion to processing equipment. | Facilitates demolding. | sanowax.comkanademy.com |

| Dispersing Agent | Helps disperse pigments and fillers. | Ensures color uniformity. | kanademy.com |

| Anti-blocking Agent | Prevents adhesion between PVC surfaces. | Improves handling of films and sheets. | kanademy.com |